molecular formula C10H11F2N B7861184 N-cyclobutyl-3,4-difluoroaniline

N-cyclobutyl-3,4-difluoroaniline

Cat. No.: B7861184
M. Wt: 183.20 g/mol
InChI Key: IKUJXRTZSBCDDD-UHFFFAOYSA-N
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Description

N-cyclobutyl-3,4-difluoroaniline: is a chemical compound characterized by a cyclobutyl group attached to the nitrogen atom of 3,4-difluoroaniline. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Direct Amination: One common synthetic route involves the direct amination of 3,4-difluorobenzonitrile with cyclobutylamine under high pressure and temperature conditions.

  • Reductive Amination: Another method is reductive amination, where 3,4-difluorobenzaldehyde is reacted with cyclobutylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalysts are often employed to enhance efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are used.

  • Substitution: Reagents like halogens and strong bases/nucleophiles are employed.

Major Products Formed:

  • Oxidation: Formation of N-cyclobutyl-3,4-difluorobenzamide.

  • Reduction: Formation of N-cyclobutyl-3,4-difluorobenzylamine.

  • Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H11F2N
Molecular Weight : 183.20 g/mol
Key Functional Groups : Cyclobutyl, difluoroaniline

The structural characteristics of N-cyclobutyl-3,4-difluoroaniline enable it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its difluoro substituents enhance reactivity and selectivity in various chemical reactions.

Reaction TypeDescription
Substitution Reactions Can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the difluoro group.
Reduction Reactions Capable of forming amines or other reduced derivatives through catalytic hydrogenation.

Biology

In biological research, this compound is studied for its interactions with biomolecules. Its unique structure allows it to modulate enzyme activity and influence biological pathways.

  • Mechanism of Action : The difluoro group enhances lipophilicity, facilitating better interaction with hydrophobic pockets in proteins or enzymes. The cyclobutyl moiety introduces steric hindrance, which can affect binding affinity.
Target EnzymeIC50 (µM)Effect
MAO-A15Inhibition
MAO-B10Inhibition

Medicine

This compound is being investigated for its potential pharmacological properties, particularly in drug development.

  • Anticancer Activity : Analogues of this compound have shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.
  • Neuroprotective Effects : By inhibiting monoamine oxidase (MAO), the compound may increase levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders.

Industry

In industrial applications, this compound is used in the development of agrochemicals and specialty chemicals. Its ability to modify biological activity makes it a candidate for designing more effective herbicides and pesticides.

Case Study 1: Drug Development

A study focused on the synthesis of kinase inhibitors incorporating this compound demonstrated its ability to modulate kinase activity effectively. The compound was tested for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.

Case Study 2: Agrochemical Applications

Research into agrochemical formulations revealed that incorporating this compound improved the efficacy of herbicides by enhancing their selectivity towards target plants while reducing phytotoxicity to crops.

Mechanism of Action

The mechanism by which N-cyclobutyl-3,4-difluoroaniline exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-3,4-difluoroaniline

  • N-cyclopentyl-3,4-difluoroaniline

  • N-ethyl-3,4-difluoroaniline

Uniqueness: N-cyclobutyl-3,4-difluoroaniline stands out due to its smaller ring size compared to cyclohexyl and cyclopentyl analogs, which can influence its reactivity and biological activity. The cyclobutyl group provides a unique steric and electronic environment, affecting its interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound for research and development.

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Biological Activity

N-cyclobutyl-3,4-difluoroaniline is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group and two fluorine atoms on the aniline ring. The molecular formula is C10H11F2NC_{10}H_{11}F_2N with a CID number of 61779464. The unique structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The difluoro substituents enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The steric effects of the cyclobutyl group may also affect binding affinity and selectivity towards specific enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Recent studies have focused on understanding the pharmacological implications of this compound:

  • Enzyme Interaction Studies : Research has shown that this compound can modulate the activity of enzymes involved in drug metabolism. For instance, studies involving nitroreductase enzymes have demonstrated varying degrees of substrate promiscuity when tested with related compounds containing nitro groups .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and bioavailability of this compound. These studies indicate that the compound maintains stability and shows promise in therapeutic applications .
  • Comparative Analysis : A comparative analysis with similar compounds has highlighted the unique properties imparted by the cyclobutyl and difluoromethoxy groups. For instance, compounds lacking these groups exhibited significantly different biological profiles, underscoring the importance of structural features in determining activity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against various pathogens,
Enzyme InhibitionModulation of metabolic enzyme activity ,
Pharmacological UseInvestigated as a pharmaceutical intermediate,

Chemical Reactions Analysis

Key Reactions:

  • Nitration :
    Under strongly acidic conditions (HNO₃/H₂SO₄), nitration occurs preferentially at the para position relative to the amino group (C-5), avoiding steric hindrance from the cyclobutyl group.
    Product : 5-nitro-N-cyclobutyl-3,4-difluoroaniline.

  • Halogenation :
    Chlorination (Cl₂/FeCl₃) proceeds slowly, yielding a mixture of ortho (C-2) and para (C-5) chloro derivatives.

Reaction TypeConditionsMajor ProductYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C5-nitro-N-cyclobutyl-3,4-difluoroaniline45%
ChlorinationCl₂, FeCl₃, 50°C2-chloro and 5-chloro derivatives30–35%

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at C-3 and C-4 are poor leaving groups, but NAS becomes feasible under high-temperature conditions or with strong nucleophiles.

Example Reaction:

  • Hydroxylation :
    Treatment with NaOH (200°C, Cu catalyst) replaces fluorine at C-4 with a hydroxyl group.
    Product : N-cyclobutyl-3-fluoro-4-hydroxyaniline.

Substrate PositionNucleophileConditionsProductYieldReference
C-4OH⁻NaOH, Cu, 200°CN-cyclobutyl-3-fluoro-4-hydroxyaniline22%

Oxidation:

The amino group undergoes oxidation to form nitroso or nitro derivatives under controlled conditions:

  • N-Oxidation :
    With mCPBA (meta-chloroperbenzoic acid), the amine is oxidized to a nitroso compound .
    Product : N-cyclobutyl-3,4-difluoronitrosobenzene.

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative while retaining the cyclobutyl group.

ReactionReagents/ConditionsProductYieldReference
OxidationmCPBA, CH₂Cl₂, 25°CN-cyclobutyl-3,4-difluoronitrosobenzene60%
ReductionH₂ (1 atm), Pd/C, EtOHN-cyclobutyl-3,4-difluorocyclohexylamine85%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings after functionalization:

  • Buchwald-Hartwig Amination :
    Reacts with aryl halides (e.g., bromobenzene) to form diarylamine derivatives .

Coupling PartnerCatalyst SystemProductYieldReference
BromobenzenePd₂(dba)₃, XPhos, NaOtBuN-cyclobutyl-3,4-difluoro-N-phenylaniline78%

Radical-Mediated Reactions

The cyclobutyl group’s strain (90° bond angles) facilitates radical intermediates under UV light or thermal conditions:

  • Biradical Formation :
    UV irradiation generates a 1,4-biradical, leading to intramolecular cyclization or β-scission .

ConditionsPathwayMajor ProductReference
UV light, 300 nmIntramolecular cyclizationBicyclo[3.2.0]heptane derivative
Thermal (150°C)β-ScissionVinyl fluoride + imine

Functionalization of the Cyclobutyl Group

The cyclobutyl ring participates in strain-driven reactions:

  • Ring-Opening Metathesis :
    Reacts with Grubbs catalyst to form a conjugated diene.

ReagentConditionsProductYieldReference
Grubbs Gen 2Toluene, 80°CN-(butadienyl)-3,4-difluoroaniline65%

Key Mechanistic Insights:

  • Directing Effects : The amino group dominates over fluorine in EAS, directing substituents to C-2 and C-5.

  • Steric Hindrance : The cyclobutyl group restricts reactivity at the nitrogen atom, favoring para-substitution.

  • Radical Stability : The 1,4-biradical intermediate is stabilized by conjugation with fluorine atoms .

Properties

IUPAC Name

N-cyclobutyl-3,4-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUJXRTZSBCDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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